molecular formula C13H14N2O4 B7880183 3-[5-(ethoxycarbonyl)-1H-benzimidazol-1-yl]propanoic acid

3-[5-(ethoxycarbonyl)-1H-benzimidazol-1-yl]propanoic acid

Cat. No.: B7880183
M. Wt: 262.26 g/mol
InChI Key: TVWYVNOGSRREQQ-UHFFFAOYSA-N
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Description

3-[5-(ethoxycarbonyl)-1H-benzimidazol-1-yl]propanoic acid is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(ethoxycarbonyl)-1H-benzimidazol-1-yl]propanoic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.

    Attachment of the Propanoic Acid Moiety: The final step involves the alkylation of the benzimidazole core with a suitable propanoic acid derivative, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(ethoxycarbonyl)-1H-benzimidazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the ethoxycarbonyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or KOtBu.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-[5-(ethoxycarbonyl)-1H-benzimidazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(ethoxycarbonyl)-1H-benzimidazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Methyl 3-[5-(ethoxycarbonyl)-1H-benzimidazol-1-yl]propanoate: A methyl ester derivative.

    3-[5-(methoxycarbonyl)-1H-benzimidazol-1-yl]propanoic acid: A similar compound with a methoxycarbonyl group instead of an ethoxycarbonyl group.

Uniqueness

3-[5-(ethoxycarbonyl)-1H-benzimidazol-1-yl]propanoic acid is unique due to the presence of the ethoxycarbonyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(5-ethoxycarbonylbenzimidazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-2-19-13(18)9-3-4-11-10(7-9)14-8-15(11)6-5-12(16)17/h3-4,7-8H,2,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWYVNOGSRREQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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